Suppliers and price of high-purity 1-(3-Methyl-2-nitrophenyl)ethanone
Suppliers and price of high-purity 1-(3-Methyl-2-nitrophenyl)ethanone
An In-Depth Technical Guide to Sourcing, Quality Control, and Application of High-Purity 1-(3-Methyl-2-nitrophenyl)ethanone in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, ortho-nitroacetophenones serve as indispensable precursors for the synthesis of complex heterocyclic scaffolds. Specifically, 1-(3-Methyl-2-nitrophenyl)ethanone (CAS: 69976-71-2)—also known as 3'-methyl-2'-nitroacetophenone—is a highly sought-after intermediate. Its unique structural topology, featuring a reducible nitro group flanked by a reactive acetyl moiety and a sterically demanding 3-methyl group, makes it an ideal starting material for synthesizing 7-methyl-substituted indoles, N-hydroxyindoles, and quinoline derivatives[1, 2].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide provides a critical analysis of the global supplier landscape, pricing metrics, and field-proven, self-validating protocols for both its application in reductive cyclization and its rigorous analytical validation.
Physicochemical Profiling & Structural Causality
The utility of 1-(3-Methyl-2-nitrophenyl)ethanone is deeply rooted in its structural causality.
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Molecular Formula: C9H9NO3
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Molecular Weight: 179.17 g/mol
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SMILES: CC(=O)C1=CC=CC(C)=C1=O
Mechanistic Significance: The spatial proximity of the ortho-nitro and acetyl groups is the engine driving its utility in heterocyclic synthesis. When the nitro group is partially reduced to a hydroxylamine, the adjacent electrophilic carbonyl carbon is perfectly positioned for an intramolecular nucleophilic attack, leading to rapid ring closure [3]. Furthermore, the 3-methyl group provides essential steric hindrance. While this bulk slightly decelerates the initial reduction kinetics, it strictly dictates the regiochemistry of subsequent cyclizations, ensuring the exclusive formation of 7-methylated heterocycles—a common pharmacophore in oncology and CNS drug candidates.
Global Supplier Landscape & Pricing Metrics
Sourcing high-purity 1-(3-Methyl-2-nitrophenyl)ethanone requires navigating a fragmented supply chain. Because positional isomers (such as the 4-methyl or 5-methyl variants) are common synthetic byproducts, procuring material with ≥98.0% isomeric purity is critical to prevent downstream yield collapse.
Below is a consolidated market analysis of suppliers, purity tiers, and estimated pricing based on current catalog data [1, 4].
| Supplier | Purity Specification | Target Application | Estimated Price / Quantity | Typical Lead Time |
| BLD Pharm | ≥ 98.0% | R&D / Early Intermediates | $45 – $120 / 5 g | 1–2 Weeks (Cold-chain) |
| A2B Chem | ≥ 98.0% | Custom Synthesis / Scale-up | Inquiry / 10 g+ | Variable |
| Amadis Chemical | ≥ 99.0% | High-Purity API Precursor | ~$600 / 1 g | 1–2 Weeks |
| Sigma-Aldrich | ≥ 97.0% | Analytical Standard | $586 / 1 g | 2 Business Days |
| Note: Sigma-Aldrich pricing is referenced from the closely related 5-methyl isomer for market context. |
Mechanistic Workflows: Reductive Cyclization to Indole Scaffolds
One of the most powerful applications of 1-(3-Methyl-2-nitrophenyl)ethanone is its conversion into N-hydroxy-7-methylindole via transfer hydrogenation [2].
Pathway Visualization
Fig 1: Reductive cyclization pathway of 1-(3-Methyl-2-nitrophenyl)ethanone to indole scaffolds.
Step-by-Step Synthesis Protocol
This protocol utilizes transfer hydrogenation rather than direct H2 gas. Causality: Direct hydrogenation often over-reduces the nitro group to a primary amine, which fails to cyclize efficiently. By using cyclohexene as a hydrogen donor and mildly poisoning the catalyst, we arrest the reduction at the highly reactive hydroxylamine stage.
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Reaction Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 1-(3-Methyl-2-nitrophenyl)ethanone in 30 mL of anhydrous ethanol.
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Catalyst & Donor Addition: Add 10 mol% Pd/C (10% w/w). Immediately follow with 5.0 equivalents of cyclohexene. Critical Step: Add 0.1 equivalents of lead powder. The lead acts as a catalytic poison, dampening the palladium's activity to prevent over-reduction to the aniline derivative.
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Thermal Activation: Heat the mixture to reflux (78°C). The steric bulk of the 3-methyl group requires vigorous stirring (≥800 rpm) to ensure optimal mass transfer at the catalyst surface.
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Reaction Monitoring (Self-Validation): Stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a lower-Rf spot (~0.3) that stains dark brown with phosphomolybdic acid (PMA) confirms the formation of the N-hydroxyindole.
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Work-up: Cool to room temperature. Filter the suspension through a tightly packed Celite pad to remove the Pd/C and lead residues. Wash the pad with 20 mL of cold ethanol. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the target scaffold.
Quality Control & Analytical Validation
Before deploying 1-(3-Methyl-2-nitrophenyl)ethanone in sensitive organometallic reactions (such as the Bartoli indole synthesis), the raw material must pass a rigorous, self-validating QA panel.
Batch Release Workflow
Fig 2: Quality control decision tree for high-purity batch release of the acetophenone precursor.
Step-by-Step Analytical Protocol
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Isocratic HPLC Analysis:
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Methodology: Use a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Mobile phase: Acetonitrile:Water (60:40 v/v) delivered isocratically at 1.0 mL/min. Detection at UV 254 nm.
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Causality: An isocratic method is strictly required here. The 3-methyl, 4-methyl, and 5-methyl isomers possess nearly identical polarities. A gradient method will compress their retention times, masking impurities. Isocratic elution maximizes the theoretical plates and baseline resolution between these isomers.
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Karl Fischer (KF) Titration:
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Methodology: Dissolve 100 mg of the batch in anhydrous methanol and titrate.
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Validation Threshold: Moisture must be ≤ 0.5%. Excess water will violently quench vinylmagnesium bromide if the batch is destined for a Bartoli synthesis, leading to catastrophic yield loss.
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Nuclear Magnetic Resonance (1H NMR):
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Methodology: Dissolve 15 mg in CDCl3.
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Validation Markers: Look for the distinct singlet of the acetyl methyl group at ~2.5 ppm and the aryl methyl group at ~2.3 ppm. The aromatic region (7.0–8.0 ppm) must display a clean ABC splitting pattern (two doublets and a triplet) corresponding to the three adjacent aromatic protons. Any deviation indicates isomeric contamination.
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References
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NIH / PMC. "Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia." Journal of Organic Chemistry.[Link]
